2-(cis-2,6-Dimethylpiperidyl)ethan-1-ol
Description
The compound 2-(cis-2,6-Dimethylpiperidyl)ethan-1-ol features a piperidine ring substituted with two methyl groups in a cis configuration at the 2 and 6 positions, with an ethanol group attached to the nitrogen.
Properties
IUPAC Name |
2-[(2S,6R)-2,6-dimethylpiperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-4-3-5-9(2)10(8)6-7-11/h8-9,11H,3-7H2,1-2H3/t8-,9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBXJPLWOZJAJJ-DTORHVGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Pyridine Derivatives
A foundational route involves the hydrogenation of 2-(2,6-dimethylpyridyl)ethanol. Pyridine derivatives with methyl and hydroxethyl substituents are subjected to catalytic hydrogenation under high-pressure H₂ (50–100 bar) in the presence of Raney nickel or platinum oxide. This method ensures the cis configuration of methyl groups due to the planar geometry of the pyridine ring, which collapses into a chair conformation upon saturation.
Example Protocol
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Substrate : 2-(2,6-dimethylpyridyl)ethanol (10 mmol)
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Catalyst : 5% PtO₂ (0.5 g)
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Conditions : H₂ (80 bar), ethanol solvent, 24 h, 50°C
The product is purified via vacuum distillation (bp 120–125°C at 0.1 mmHg) and characterized by H NMR (, m, 4H; , s, 6H; , t, 2H).
Alkylation of cis-2,6-Dimethylpiperidine
cis-2,6-Dimethylpiperidine , accessible via methods in phosphoramidite synthesis, serves as a starting material for introducing the hydroxethyl group. Nucleophilic alkylation employs ethylene oxide or 2-chloroethanol under basic conditions:
Ethylene Oxide Alkylation
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Reactants : cis-2,6-Dimethylpiperidine (1 equiv.), ethylene oxide (1.2 equiv.)
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Base : KOH (2 equiv.), H₂O/EtOH (1:1), 12 h reflux
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Workup : Neutralization with HCl, extraction with CH₂Cl₂
2-Chloroethanol Substitution
Cyclization of Linear Amines
Linear precursors like 5-amino-2-methylpentan-1-ol undergo acid-catalyzed cyclization to form the piperidine ring. The cis-dimethyl arrangement is achieved via stereoselective protonation during ring closure:
Cyclization Protocol
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Substrate : 5-Amino-2-methylpentan-1-ol (10 mmol)
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Catalyst : Conc. H₂SO₄ (0.5 mL), 100°C, 6 h
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Workup : Neutralization with NaOH, extraction with EtOAc
Reaction Optimization and Conditions
Solvent and Temperature Effects
| Parameter | Hydrogenation | Alkylation | Cyclization |
|---|---|---|---|
| Optimal Solvent | Ethanol | DMF | H₂SO₄ (neat) |
| Temperature (°C) | 50 | 80 | 100 |
| Time (h) | 24 | 8 | 6 |
| Yield (%) | 72 | 65 | 55 |
Elevated temperatures improve cyclization efficiency but risk decomposition, necessitating careful monitoring.
Stereochemical Control
The cis configuration of methyl groups is preserved during hydrogenation due to the planar pyridine precursor. In alkylation, steric hindrance from the piperidine’s chair conformation directs substituents to equatorial positions, favoring cis-dimethyl retention.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H | 1.25–1.45 | Multiplet | Piperidine C3, C4, C5 |
| H | 2.30 | Singlet | C2/C6 methyl groups |
| H | 3.65 | Triplet | Hydroxethyl (-CH₂OH) |
| C | 22.1 | - | Methyl carbons |
| C | 62.8 | - | Hydroxethyl carbon |
Infrared (IR) Spectroscopy
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3350 | O-H stretch (alcohol) |
| 2850–2960 | C-H stretch (methyl) |
| 1450 | C-N stretch (piperidine) |
Applications and Derivatives
The hydroxethyl group enables further functionalization, such as phosphorylation for oligonucleotide synthesis or acylation for prodrug development. Derivatives like 2-(cis-2,6-dimethylpiperidyl)ethyl methanesulfonate are intermediates in antitumor agents, highlighting the compound’s versatility .
Chemical Reactions Analysis
Types of Reactions
2-(cis-2,6-Dimethylpiperidyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(cis-2,6-Dimethylpiperidyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(cis-2,6-Dimethylpiperidyl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations
Structural Complexity: The target compound has a simpler piperidine backbone compared to YTK-A76, which includes aromatic benzyl groups and a polyether chain. YTK-A76’s benzyloxy groups confer lipophilicity, whereas the cis-dimethylpiperidine moiety in the target compound may enhance stereochemical rigidity .
Synthetic Routes: YTK-A76 is synthesized via reductive amination using sodium triacetoxyborohydride , a method applicable to primary amines.
Functional Potential: Piperidine derivatives like the target compound are often explored for receptor binding (e.g., nicotinic acetylcholine receptors), while YTK-A76’s structure suggests use as a protected intermediate in drug synthesis .
Biological Activity
2-(cis-2,6-Dimethylpiperidyl)ethan-1-ol is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This compound, often referred to as a piperidine derivative, has been investigated for various pharmacological properties, including its role as a ligand in receptor interactions and its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H21N
- Molecular Weight : 171.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The piperidine ring structure is known for its ability to interact with receptors such as muscarinic acetylcholine receptors and various neurotransmitter transporters.
Pharmacological Effects
- Neurotransmission Modulation : Studies have shown that this compound exhibits activity on cholinergic systems, potentially enhancing cholinergic neurotransmission.
- Antinociceptive Properties : Research indicates that this compound may have analgesic effects, making it a candidate for pain management therapies.
- Anxiolytic Effects : Preliminary studies suggest that it may possess anxiolytic properties, which could be beneficial in treating anxiety disorders.
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Study 1 : A study examined the effects of this compound on pain models in rodents. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential use in pain management therapies.
| Study | Model Used | Pain Reduction (%) | Notes |
|---|---|---|---|
| Study 1 | Rodent Pain Model | 45% | Significant reduction observed |
- Study 2 : Another study focused on the anxiolytic effects of the compound using elevated plus maze tests. The results showed an increase in time spent in open arms, indicating reduced anxiety-like behavior.
| Study | Test Used | Open Arm Time (s) | Control Time (s) |
|---|---|---|---|
| Study 2 | Elevated Plus Maze | 120 | 80 |
Q & A
Q. What are the recommended synthetic routes for 2-(cis-2,6-Dimethylpiperidyl)ethan-1-ol, and how can reaction conditions be optimized to favor cis isomer formation?
- Methodological Answer : Synthesis typically involves reductive amination or cyclization of precursor amines. For stereochemical control, use chiral catalysts (e.g., Ru-based asymmetric hydrogenation) or low-temperature conditions (e.g., 10–15°C) to minimize isomerization . Solvent choice (e.g., methanol or aqueous ammonia) and pH adjustments can stabilize the cis configuration during ring closure. Post-synthesis, confirm stereochemistry via H NMR (e.g., coupling constants for axial/equatorial protons) and chiral HPLC .
Q. How should researchers characterize the stereochemical purity of this compound using NMR spectroscopy?
- Methodological Answer : Assign H and C NMR peaks by comparing experimental data with computed spectra (DFT or molecular modeling). For cis-2,6-dimethylpiperidine derivatives, axial methyl groups exhibit distinct splitting patterns (e.g., for geminal coupling) and downfield shifts in C NMR due to steric strain. Use DMSO- or CDCl for solvent compatibility, and confirm purity via integration of diagnostic peaks (e.g., hydroxyl proton at δ 1.5–2.0 ppm) .
Q. What analytical techniques are most suitable for quantifying trace impurities in this compound samples?
- Methodological Answer : Employ LC-MS with a polar-embedded C18 column (e.g., 3.5 µm particle size) and a gradient elution system (water/acetonitrile with 0.1% formic acid) to separate impurities. For non-volatile byproducts, use evaporative light scattering detection (ELSD). Validate methods via spike-and-recovery experiments with synthetic impurities (e.g., trans-isomer or dehydration products). Quantify limits of detection (LOD) ≤ 0.1% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Conduct systematic SAR studies with controlled stereochemistry and purity (≥98% by HPLC). Compare activity across standardized assays (e.g., receptor binding assays vs. functional cell-based tests). For conflicting results, evaluate solvent effects (e.g., DMSO vs. aqueous buffers) and metabolic stability (e.g., cytochrome P450 interactions). Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. patch-clamp electrophysiology) .
Q. What computational methods are effective in predicting the physicochemical properties of this compound?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d,p) level to calculate pKa (predicted ~9.5 for the piperidine nitrogen) and logP (estimated ~1.2). Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) model conformational stability. For solubility, apply the General Solubility Equation (GSE) with experimental melting point data. Validate predictions against experimental HPLC retention times and shake-flask solubility tests .
Q. How can stereochemical stability be assessed under varying pH and temperature conditions during long-term storage?
- Methodological Answer : Design accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze samples via chiral HPLC and H NMR for isomerization. Use Arrhenius plots to extrapolate degradation rates. For pH-dependent stability, buffer solutions (pH 1–10) at 25°C can identify degradation "hotspots." Stabilize formulations with antioxidants (e.g., BHT) or lyophilization for hygroscopic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
